![molecular formula C28H20N8O2 B564800 [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate CAS No. 1159977-10-2](/img/structure/B564800.png)

[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

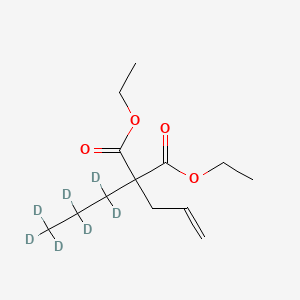

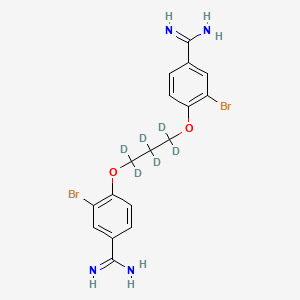

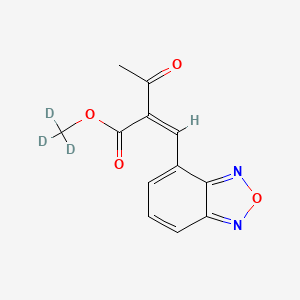

[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C28H20N8O2 and its molecular weight is 500.522. The purity is usually 95%.

BenchChem offers high-quality [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Compounds structurally related to tetrazole derivatives have been investigated for their cardiovascular effects. For instance, HN-65021, a compound containing tetrazole and biphenyl groups, was studied for its ability to antagonize angiotensin II receptor-mediated vasoconstriction in human forearm resistance vessels. The study demonstrated that HN-65021 could inhibit angiotensin II-induced vasoconstriction, leading to a shift in the dose-response curve and a reduction in mean blood flow decrease in the infused arm following angiotensin II administration (Cockcroft et al., 1995). This indicates a potential application in managing conditions related to angiotensin II, such as hypertension.

Oncological Research

The tetrazolium-based assays, such as MTT, XTT, and WST-1, utilize tetrazole derivatives to assess cell viability, proliferation, and cytotoxicity, which are crucial in oncological research. These assays are based on the reduction of tetrazolium salts to formazan by cellular dehydrogenase enzymes, which occurs only in metabolically active cells. The intensity of the formazan dye produced is directly proportional to the number of viable cells. This method has been widely used to evaluate the cytotoxic effects of various compounds on cancer cells, aiding in the screening of potential anticancer agents. For example, a chapter on African medicinal spices and vegetables discussed in vitro cytotoxicity methods, including MTT and other tetrazolium-based assays, to evaluate their anticancer activities (Kuete et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis.

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions can lead to changes in the protein’s function, potentially influencing various biological processes.

Pharmacokinetics

The compound has been found to obey all five rules of ADME (Absorption, Distribution, Metabolism, and Excretion) with good bioavailability . This suggests that the compound can be effectively absorbed and distributed within the body, metabolized, and then excreted, which is crucial for its potential use as a drug.

Result of Action

The compound has been screened for its antibacterial, anticancer, and anti-TB activities . The results suggest that it has potential as a therapeutic agent in these areas.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and bioavailability can be enhanced by substituting the carboxyl group in pharmacological molecules . This can allow the compound to penetrate more easily through cell membranes, potentially enhancing its action.

Eigenschaften

IUPAC Name |

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl 4-[2-(2H-tetrazol-5-yl)phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N8O2/c37-28(21-15-13-20(14-16-21)23-6-2-4-8-25(23)27-31-35-36-32-27)38-17-18-9-11-19(12-10-18)22-5-1-3-7-24(22)26-29-33-34-30-26/h1-16H,17H2,(H,29,30,33,34)(H,31,32,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROZQVSCQJAXDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C6=NNN=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675696 |

Source

|

| Record name | [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-10-2 |

Source

|

| Record name | [2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)